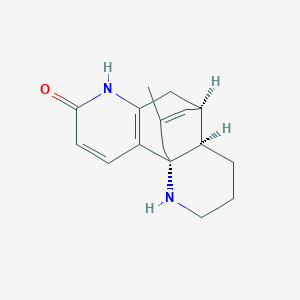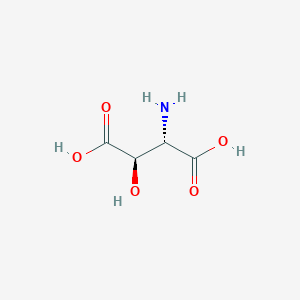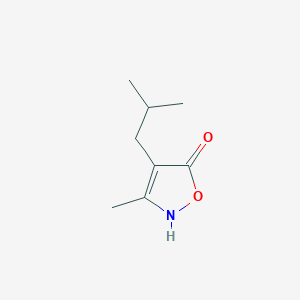![molecular formula C8H18N2O2 B026046 ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate CAS No. 108302-68-7](/img/structure/B26046.png)
ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate, commonly known as carbaryl, is a widely used insecticide. It is a white crystalline solid that is soluble in water and has a slightly bitter taste. Carbaryl is used to control pests in agriculture, forestry, and public health. It is also used in household insecticides and pet products. Carbaryl is a broad-spectrum insecticide that affects a wide range of pests, including beetles, aphids, and mites.
Mécanisme D'action
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This leads to the accumulation of acetylcholine, a neurotransmitter that stimulates the nervous system. The overstimulation of the nervous system leads to paralysis and death of the insect.
Effets Biochimiques Et Physiologiques
Carbaryl has been shown to have a wide range of biochemical and physiological effects on insects. It affects the nervous system, the digestive system, and the reproductive system. Carbaryl also affects the metabolism of insects, which can lead to changes in their behavior and physiology.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl is a widely used insecticide in laboratory experiments due to its effectiveness and relatively low cost. It is also relatively safe for humans and animals when used properly. However, carbaryl has some limitations in laboratory experiments. It is a broad-spectrum insecticide that affects a wide range of pests, which can make it difficult to study the effects of specific pests. It can also have non-target effects on other organisms, which can complicate the interpretation of experimental results.
Orientations Futures
1. Development of more selective insecticides that target specific pests without affecting non-target organisms.
2. Use of alternative pest control methods, such as biological control, that are more environmentally friendly.
3. Development of new formulations of carbaryl that are more effective and less toxic.
4. Study of the long-term effects of carbaryl on the environment and non-target organisms.
5. Development of new methods for monitoring and controlling pest populations.
Conclusion:
Carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties and its effects on non-target organisms. It is a broad-spectrum insecticide that affects a wide range of pests, including those that are resistant to other insecticides. Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. While carbaryl has some limitations in laboratory experiments, it is still a valuable tool for pest control. However, there is a need for the development of more selective and environmentally friendly pest control methods in the future.
Méthodes De Synthèse
Carbaryl is synthesized by reacting methyl isocyanate with 2-(dimethylamino)ethyl alcohol in the presence of ethyl alcohol. The resulting mixture is then heated to form carbaryl. The synthesis method is relatively simple and inexpensive, which makes carbaryl a popular choice for insect control.
Applications De Recherche Scientifique
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. Scientific research has shown that carbaryl is effective against a wide range of pests, including those that are resistant to other insecticides. It is also relatively safe for humans and animals when used properly.
Propriétés
Numéro CAS |
108302-68-7 |
|---|---|
Nom du produit |
ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate |
Formule moléculaire |
C8H18N2O2 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C8H18N2O2/c1-5-12-8(11)10(4)7-6-9(2)3/h5-7H2,1-4H3 |
Clé InChI |
UDGXPBRNTGCYIW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C)CCN(C)C |
SMILES canonique |
CCOC(=O)N(C)CCN(C)C |
Synonymes |
Carbamic acid, (2-dimethylaminoethyl)methyl-, ethyl ester (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



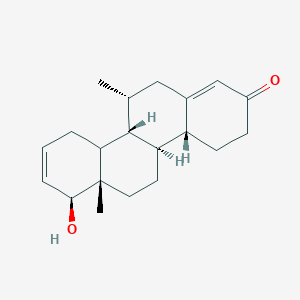
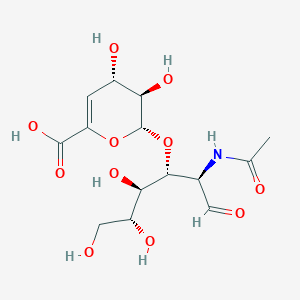
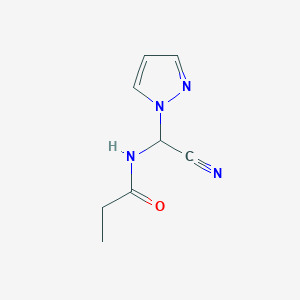
![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)


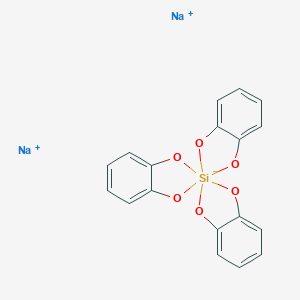
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
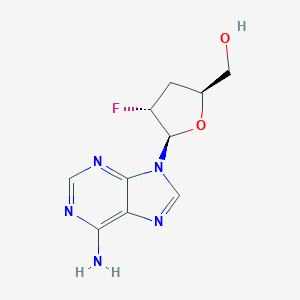

![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
